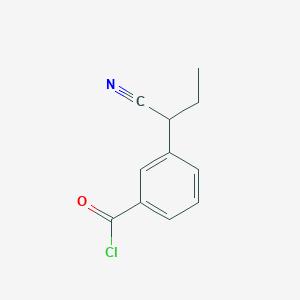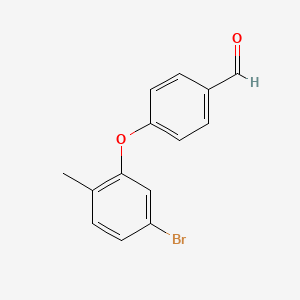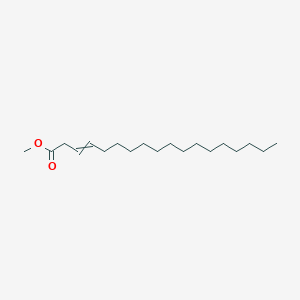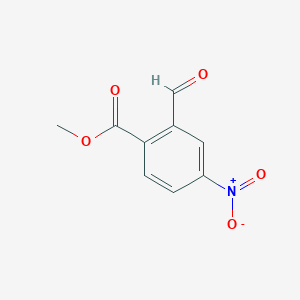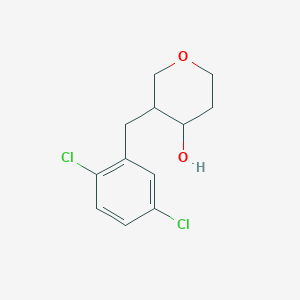
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a tetrahydropyran ring substituted with a 2,5-dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 2,5-dichlorobenzylidene-tetrahydropyran-4-one. This reaction is carried out using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of efficient catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various ketone, aldehyde, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
作用機序
The mechanism of action of 3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the 2,5-dichlorobenzyl group, used as a solvent and intermediate in organic synthesis.
Dihydro-2H-pyran: Another related compound, often used as a protecting group for alcohols in organic synthesis.
Tetrahydropyridine: A structurally similar compound with a nitrogen atom in the ring, known for its biological activities.
Uniqueness
3-(2,5-dichlorobenzyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the 2,5-dichlorobenzyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1420801-62-2 |
|---|---|
分子式 |
C12H14Cl2O2 |
分子量 |
261.14 g/mol |
IUPAC名 |
3-[(2,5-dichlorophenyl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H14Cl2O2/c13-10-1-2-11(14)8(6-10)5-9-7-16-4-3-12(9)15/h1-2,6,9,12,15H,3-5,7H2 |
InChIキー |
JKMHBXCHJDCRBI-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1O)CC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


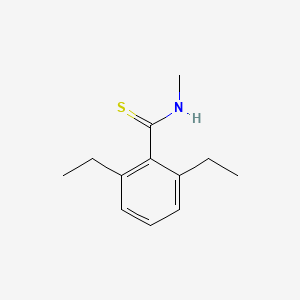
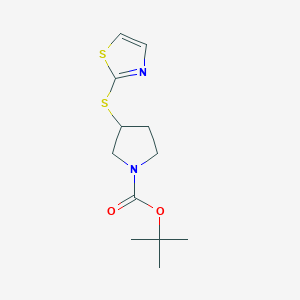
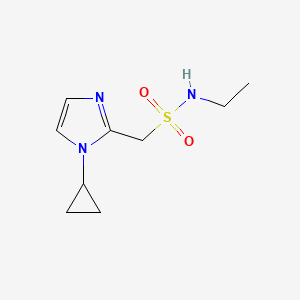

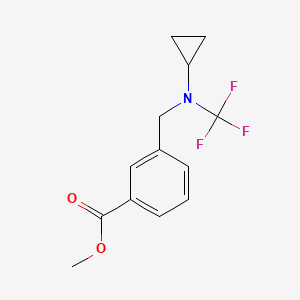


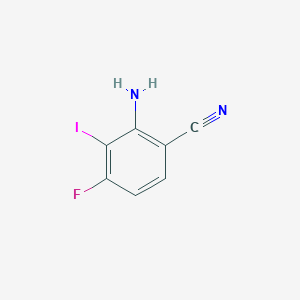
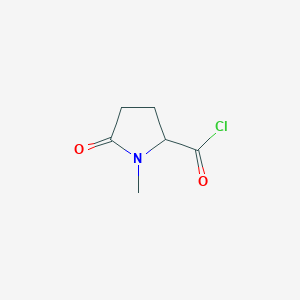
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
